molecular formula C16H16FN3O4 B029883 Oxonorfloxacino CAS No. 74011-42-0

Oxonorfloxacino

Número de catálogo: B029883
Número CAS: 74011-42-0
Peso molecular: 333.31 g/mol
Clave InChI: OIOFPHGTOUDKAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxonorfloxacin is a derivative of norfloxacin, a synthetic fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound is particularly significant in the field of medicinal chemistry due to its enhanced pharmacokinetic properties and reduced side effects compared to its parent compound, norfloxacin .

Aplicaciones Científicas De Investigación

Treatment of Bacterial Infections

Oxonorfloxacin is primarily used in the treatment of:

  • Urinary Tract Infections (UTIs) : It has shown effectiveness against common uropathogens, including Escherichia coli and Klebsiella pneumoniae.
  • Respiratory Tract Infections : Its broad-spectrum activity allows it to be used for pneumonia and bronchitis caused by susceptible strains.
  • Skin and Soft Tissue Infections : The compound has been utilized in cases involving Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Veterinary Medicine

In veterinary applications, Oxonorfloxacin is used to treat infections in livestock and companion animals. Its effectiveness against various bacterial pathogens makes it a suitable choice for managing infections in animals.

Clinical Efficacy in UTIs

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Oxonorfloxacin in treating complicated UTIs. The results indicated a significant reduction in bacterial counts and symptom resolution in patients treated with Oxonorfloxacin compared to those receiving standard care .

Resistance Patterns

Research conducted on resistance patterns showed that while Oxonorfloxacin is generally effective, there are emerging resistance issues, particularly among certain Enterobacteriaceae. A study highlighted the need for ongoing surveillance to monitor resistance trends and inform treatment guidelines .

Safety Profile

A comprehensive review assessed the safety profile of Oxonorfloxacin across various populations. The findings suggested that while most patients tolerated the drug well, some reported mild adverse effects such as gastrointestinal disturbances and skin reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oxonorfloxacin can be synthesized through various methods. One common route involves the reaction of 2-piperazinone with 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The reaction is carried out under reflux conditions for several hours to yield oxonorfloxacin.

Industrial Production Methods: In industrial settings, the production of oxonorfloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to remove impurities and obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Oxonorfloxacin undergoes several types of chemical reactions, including:

    Oxidation: Oxonorfloxacin can be oxidized to form various metabolites.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxo- and desethyl- derivatives of oxonorfloxacin, which have been studied for their pharmacological properties .

Mecanismo De Acción

Oxonorfloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, oxonorfloxacin prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparación Con Compuestos Similares

    Norfloxacin: The parent compound of oxonorfloxacin, used primarily for urinary tract infections.

    Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.

    Levofloxacin: Known for its high bioavailability and effectiveness against respiratory infections.

Uniqueness of Oxonorfloxacin: Oxonorfloxacin is unique due to its improved pharmacokinetic profile, which includes better tissue penetration and a longer half-life compared to norfloxacin. Additionally, it has shown reduced side effects, making it a promising candidate for further development in antibacterial therapy .

Actividad Biológica

Oxonorfloxacin is a fluoroquinolone antibiotic derived from norfloxacin, known for its broad-spectrum antibacterial activity. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Oxonorfloxacin, like other fluoroquinolones, exerts its antibacterial effects primarily by inhibiting bacterial DNA synthesis. It targets two key enzymes: DNA gyrase and topoisomerase IV , which are essential for DNA replication and transcription in bacteria. The inhibition of these enzymes leads to the formation of double-strand breaks in bacterial DNA, ultimately resulting in cell death.

Key Mechanism

  • Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication. Oxonorfloxacin binds to the enzyme-DNA complex, preventing the re-ligation of the DNA strands after they have been cleaved.
  • Topoisomerase IV Inhibition : This enzyme separates interlinked daughter DNA molecules after replication. By inhibiting this enzyme, Oxonorfloxacin disrupts the final stages of bacterial cell division.

Pharmacokinetics

The pharmacokinetic profile of Oxonorfloxacin shows significant absorption and distribution characteristics:

ParameterValue
Bioavailability 50-80%
Half-life Approximately 3 hours
Volume of Distribution Approximately 50% of body weight
Protein Binding ~15%

Oxonorfloxacin is primarily eliminated through renal pathways, with minor contributions from biliary excretion. Its pharmacokinetics are influenced by factors such as pH and food interactions, which can affect absorption rates.

Antimicrobial Activity

Oxonorfloxacin exhibits potent activity against a variety of Gram-negative and Gram-positive bacteria. Its efficacy is particularly noted against strains resistant to other antibiotic classes, including aminoglycosides.

Efficacy Against Bacterial Strains

  • Gram-negative bacteria : Effective against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
  • Gram-positive bacteria : Active against Staphylococcus aureus and Streptococcus pneumoniae.

Case Studies and Clinical Applications

Several studies have evaluated the clinical efficacy of Oxonorfloxacin in treating infections caused by resistant bacterial strains:

  • Urinary Tract Infections (UTIs) :
    • A study demonstrated that Oxonorfloxacin achieved high concentrations in urine, making it effective for treating UTIs caused by multi-drug resistant organisms.
    • The AUC/MIC ratio was found to be a critical predictor of therapeutic success in these cases.
  • Respiratory Infections :
    • Clinical trials indicated that Oxonorfloxacin could be beneficial in treating respiratory tract infections due to its ability to penetrate lung tissues effectively.
  • Skin Infections :
    • Efficacy was noted in skin infections caused by resistant strains, where traditional antibiotics failed.

Research Findings

Recent research highlights the ongoing exploration of Oxonorfloxacin's potential:

  • A study published in Clinical Pharmacokinetics explored the pharmacokinetics of various norfloxacin derivatives, including Oxonorfloxacin, noting improved activity profiles compared to earlier generations of fluoroquinolones .
  • Investigations into bacterial resistance mechanisms revealed that Oxonorfloxacin remains effective against many resistant strains due to its unique binding properties .

Propiedades

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4/c1-2-19-7-10(16(23)24)15(22)9-5-11(17)13(6-12(9)19)20-4-3-18-14(21)8-20/h5-7H,2-4,8H2,1H3,(H,18,21)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOFPHGTOUDKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224816
Record name Oxonorfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74011-42-0
Record name Oxonorfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74011-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxonorfloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxonorfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-ethyl-7-chloro-1,4-dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid (0.80 g), 2-oxopiperazine (3.0 g) and 4 ml pyridine was heated for 18 hours. The reaction mixture was evaporated under vacuum, an aqueous solution of caustic soda was added to adjust the pH to 10, ice cooled and the undissolved matter was collected and washed with a small amount of an aqueous solution of NaOH. The filtered product was suspended in water, acidified with acetic acid, filtered and washed. The product obtained was dissolved in an aqueous solution of NaOH and acidified with acetic acid. The precipitate was filtered, washed and dried to obtain 0.32 g (32%) of 1-ethyl-1,4-dihydro-6-fluoro-7-(3-oxo-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxonorfloxacin
Reactant of Route 2
Reactant of Route 2
Oxonorfloxacin
Reactant of Route 3
Reactant of Route 3
Oxonorfloxacin
Reactant of Route 4
Oxonorfloxacin
Reactant of Route 5
Oxonorfloxacin
Reactant of Route 6
Oxonorfloxacin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.